6-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
The compound 6-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule known for its diverse range of applications in scientific research. This compound is of particular interest due to its unique chemical structure, which endows it with specific reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from commercially available precursors. Key steps include:
Formation of the 1,2,4-Oxadiazole Ring: : This can be achieved through the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base to form the intermediate 2-chlorophenyl amidoxime. This intermediate can then cyclize with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Triazolo[4,5-d]pyrimidin-7-one Scaffold: : This step typically involves the condensation of a suitable triazolopyrimidine precursor with the oxadiazole intermediate, often facilitated by coupling agents and specific reaction conditions such as elevated temperatures and inert atmosphere.
Industrial Production Methods
For large-scale production, the synthesis route may be optimized for yield and purity, incorporating scalable techniques like continuous flow synthesis and advanced purification methods like chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Reduction reactions can target various functional groups within the compound, typically employing hydrogenation catalysts or metal hydrides like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, allowing modification at specific sites of the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Palladium on carbon (for hydrogenation), lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: : Typically results in the formation of carboxylated or hydroxylated derivatives.
Reduction: : Can yield various reduced forms, depending on the functional group targeted.
Substitution: : Leads to derivatives with different substituents, altering the molecule's physical and chemical properties.
Scientific Research Applications
Chemistry
This compound is used as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe or ligand to study biochemical pathways and molecular interactions.
Medicine
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The exact mechanism of action for 6-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one depends on its application. Generally, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes. The structure allows for diverse interactions, making it a versatile tool in research.
Comparison with Similar Compounds
Compared to other similar compounds, such as:
6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
6-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
6-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one often demonstrates distinct reactivity and biological activity, attributed to the presence of the chlorine atom which influences electronic distribution and steric interactions within the molecule. This uniqueness makes it an important subject of study for understanding structure-activity relationships and developing new compounds with improved properties.
Properties
IUPAC Name |
6-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN7O2/c20-14-9-5-4-8-13(14)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJDSYMHCXEGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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